

Application Notes and Protocols for Computational Modeling of Hexanitrohexaazaisowurtzitane (CL-20) Detonation

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Compound of Interest

Compound Name: Hexanitrohexaazaisowurtzitane

Cat. No.: B163516

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanitrohexaazaisowurtzitane, commonly known as CL-20, is a highly energetic material with superior detonation performance compared to traditional explosives like HMX and RDX.^[1] Its caged molecular structure and numerous nitro groups contribute to its high density, detonation velocity, and pressure.^[1] Understanding the detonation behavior of CL-20 is critical for its application in advanced energetic formulations and for ensuring safety. Computational modeling provides a powerful tool to investigate the complex chemical and physical processes that occur during detonation at the molecular level. These simulations offer insights into decomposition mechanisms, reaction kinetics, and the equation of state (EOS) of detonation products, which are often difficult to obtain through experimental methods alone.

This document provides detailed application notes and protocols for the computational modeling of CL-20 detonation, intended for researchers in the field of energetic materials.

Key Detonation and Decomposition Properties of CL-20

The following tables summarize key quantitative data for CL-20 and its co-crystals, derived from both computational and experimental studies.

Table 1: Calculated Detonation Properties of Pure CL-20 and Co-crystals

Material	Density (g/cm ³)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Reference
ε-CL-20	2.04	> 9100	-	[2][3]
CL-20/TNT Co-crystal	1.91	Slightly lower than pure CL-20	Slightly lower than pure CL-20	[4]
CL-20/HMX Co-crystal	-	Slightly lower than pure CL-20	-	[4]
CL-20/TKX-50 Co-crystal	-	Slightly lower than pure CL-20	Slightly lower than pure CL-20	[4]
CL-20/DNDAP Co-crystal	-	Between CL-20 and ANTA	-	[5]

Table 2: Thermal Decomposition and Sensitivity Data

Material	Decomposition Peak (°C)	Impact Sensitivity (H50, cm)	Friction Sensitivity (%)	Reference
CL-20	321.5	15	100	[4]
CL-20/TNT Co-crystal	222.6 and 250.1	28	-	[4]
CL-20/HMX Co-crystal	248.3	Increased by 28.6 cm vs CL-20	84	[4]
CL-20/TA/[Cu(ANQ) ₂ (NO ₃) ₂]	-	Reduced by 58% vs CL-20	-	[6]

Experimental Protocols for Model Validation

Computational models of CL-20 detonation are validated against experimental data. Key experimental techniques include:

Protocol 1: Thermal Decomposition Analysis using TGA-FTIR and DSC

- Objective: To determine the thermal stability and decomposition products of CL-20.
- Instrumentation:
 - Thermogravimetric Analyzer (TGA) coupled with a Fourier Transform Infrared Spectrometer (FTIR).
 - Differential Scanning Calorimeter (DSC).
- Methodology:
 - TGA-FTIR:
 1. Place a small, precisely weighed sample (1-5 mg) of CL-20 into the TGA crucible.

2. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
 3. The TGA will record the mass loss of the sample as a function of temperature.
 4. The evolved gases from the decomposition are simultaneously analyzed by the FTIR to identify the chemical species produced.
- DSC:
 1. Place a small, precisely weighed sample (1-3 mg) of CL-20 into a DSC pan and seal it.
 2. Heat the sample at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.
 3. The DSC measures the heat flow to or from the sample relative to the reference, identifying exothermic or endothermic transitions such as melting and decomposition.^[4]
 - Data Analysis: The TGA curve provides information on the decomposition temperatures and stages. The FTIR spectra identify the gaseous decomposition products. The DSC curve reveals the temperatures of phase transitions and the exothermicity of the decomposition.^[7]

Protocol 2: Detonation Velocity Measurement

- Objective: To experimentally measure the detonation velocity of a CL-20 based explosive formulation.
- Instrumentation:
 - High-speed camera or streak camera.
 - Ionization probes or optical fibers.
 - A cylindrical charge of the explosive.
- Methodology:
 1. Prepare a cylindrical charge of the CL-20 formulation with a known density and diameter.

2. Place ionization probes or optical fibers at precise, known distances along the length of the charge.
 3. Initiate the detonation at one end of the charge using a detonator.
 4. The arrival of the detonation wave at each probe will generate a signal (an electrical pulse for ionization probes or a light flash for optical fibers).
 5. Record the time intervals between the signals from consecutive probes.
- Data Analysis: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval for the detonation wave to travel that distance.

Computational Modeling Protocols

Protocol 3: Quantum Chemistry Calculations for Initial Decomposition

- Objective: To investigate the initial unimolecular decomposition pathways and reaction energetics of the CL-20 molecule.
- Software: Gaussian, GAMESS, or other quantum chemistry packages.
- Methodology:
 - Level of Theory: Density Functional Theory (DFT) is a common choice.^{[7][8]} A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) should be selected based on literature precedents and desired accuracy.
 - Geometry Optimization: Perform a geometry optimization of the ground state of the CL-20 molecule to find its minimum energy structure.
 - Transition State Search: Identify potential initial decomposition reactions (e.g., N-NO₂ bond homolysis, ring opening).^{[1][9]} Use a transition state search algorithm (e.g., Berny algorithm, Synchronous Transit-Guided Quasi-Newton) to locate the transition state structure for each proposed reaction.

- Frequency Analysis: Perform frequency calculations on the optimized ground state and transition state structures. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the reactant (CL-20) and the desired products of the initial decomposition step.
- Data Analysis: The energy difference between the transition state and the reactant gives the activation energy for the reaction. The energy difference between the products and reactants gives the reaction energy. This data helps to identify the most likely initial decomposition pathways.

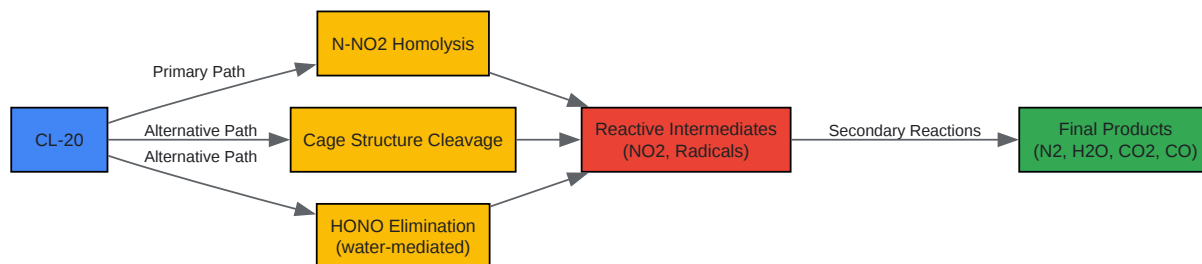
Protocol 4: Molecular Dynamics (MD) Simulations of Detonation

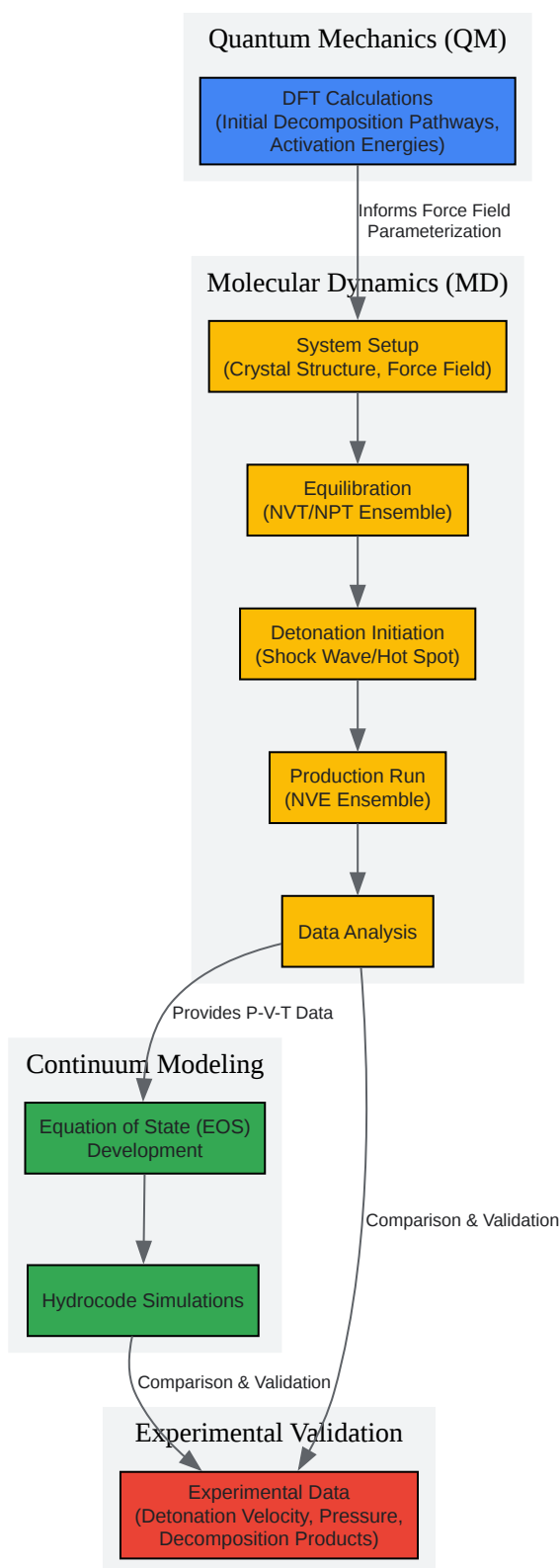
- Objective: To simulate the detonation process at the atomistic level, observing the chemical reactions and evolution of thermodynamic properties.
- Software: LAMMPS, GROMACS, or other MD packages.
- Methodology:
 - Force Field: A reactive force field (e.g., ReaxFF) is essential for modeling chemical reactions during detonation.[\[10\]](#)[\[11\]](#)[\[12\]](#) The force field parameters should be validated for the specific energetic material. The COMPASS force field has also been used for non-reactive simulations of CL-20 based systems.[\[13\]](#)
 - System Setup:
 1. Create a simulation box containing a significant number of CL-20 molecules, arranged in a crystal lattice corresponding to the desired polymorph (e.g., ϵ -CL-20).[\[13\]](#)
 2. The size of the system should be large enough to minimize finite-size effects.
 - Equilibration: Equilibrate the system at a desired initial temperature and pressure using an appropriate thermostat and barostat (e.g., Nosé-Hoover).

- Initiation of Detonation: Detonation can be initiated in several ways, including:
 - Hot Spot: Creating a small, high-temperature region within the simulation box.
 - Shock Wave: Applying a shock wave to the system by driving a piston or using a moving window.[\[9\]](#)[\[14\]](#)
- Production Run: Run the simulation for a sufficient duration to observe the propagation of the detonation wave, the formation of intermediate and final products, and the evolution of temperature, pressure, and density.
- Data Analysis:
 - Reaction Analysis: Track the formation and consumption of different chemical species over time to understand the reaction network.
 - Thermodynamic Properties: Calculate the detonation velocity from the speed of the shock front, and the detonation pressure from the average pressure in the detonation products region (the Chapman-Jouguet state).
 - Equation of State (EOS): The relationship between pressure, volume, and temperature of the detonation products can be extracted from the simulation data to develop or validate an EOS model.[\[15\]](#)

Visualizations

Decomposition Pathway of CL-20





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CL-20-Based Cocystal Energetic Materials: Simulation, Preparation and Performance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the Energetic Performance of CL-20 by Surface Modification Using Tannic Acid and Energetic Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decomposition Mechanism of Hexanitrohexaazaisowurtzitane (CL-20) by Coupled Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decomposition mechanism scenarios of CL-20 co-crystals revealed by ReaxFF molecular dynamics: similarities and differences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular dynamics simulations on ϵ -CL-20-based PBXs with added GAP and its derivative polymers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13517C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
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